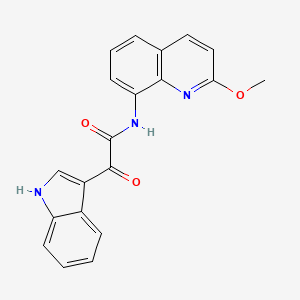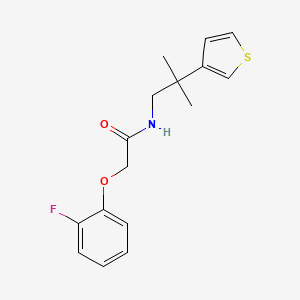
2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The 2-chlorobenzyl group and the styryl group are both attached to the pyridazinone ring, which could potentially influence the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridazinone ring, with the 2-chlorobenzyl and styryl groups attached. The presence of these groups could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the pyridazinone ring and the attached groups. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 2-chlorobenzyl alcohol, a compound with a similar 2-chlorobenzyl group, is a liquid at room temperature .科学的研究の応用
Synthesis Approaches
Synthetic pathways for derivatives of 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone have been explored in various studies. The synthesis often involves a sequence of reactions, starting from specific chemical compounds, to form a variety of derivatives. For instance, certain derivatives were synthesized from the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones with excess thionyl chloride under mild conditions, showcasing the presence of 3(2H)-pyridazinone core in pharmaceuticals and pesticides (Tsolomiti, Tsolomiti, & Tsolomitis, 2007). Another study focused on the synthesis of novel pyridazinone derivatives containing a N’-benzyliden-acetohydrazide moiety at position 2, which were confirmed by IR, 1H NMR, and MS data and tested for their antimicrobial and cytotoxic activities (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012).
Antimicrobial and Antioxidant Activities
Some derivatives of 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone exhibit notable antimicrobial and antioxidant properties. Certain compounds showed activity against both Gram-positive and Gram-negative bacteria, with most of the compounds being active against E. coli ATCC 35218, highlighting their potential as antimicrobial agents. Additionally, these compounds displayed promising antioxidant activities, further supporting their potential therapeutic applications (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012). Another study synthesized a series of novel analogues of 4,5-dichloro-6-(substituted-benzyl)-2-(5-mercapto-[1,3,4]-oxadiazol-2-ylmethyl)-2H-pyridazin-3-one and evaluated them for antimicrobial and antioxidant activities, revealing that the compound 5e showed good antibacterial and antifungal activity against all the bacterial and fungal strains, along with in-vitro antioxidant activities (Saini, Das, & Mehta, 2022).
Anticancer Activity
A series of pyridazinone derivatives bearing benzenesulfonamide moiety showed remarkable anticancer activity against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer. Specifically, derivative 2h exhibited significant activity against leukemia and non-small cell lung cancer cell lines with a GI(50) value of less than 0.1 μM, indicating its potential as a lead compound for developing new anticancer agents (Rathish, Javed, Ahmad, Bano, Alam, Akhter, Pillai, Ovais, & Samim, 2012).
将来の方向性
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-18-9-5-4-8-16(18)14-22-19(23)13-12-17(21-22)11-10-15-6-2-1-3-7-15/h1-11H,12-14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUKJAQIUYMNAS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2633462.png)




![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633473.png)

![N,2-bis(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2633475.png)

![Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2633479.png)
![N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide](/img/structure/B2633481.png)

![N-(3,5-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2633483.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2633484.png)